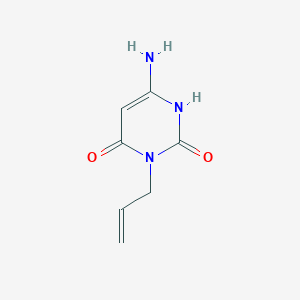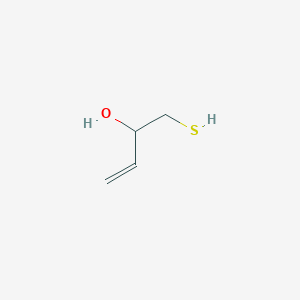
1-Sulfanylbut-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Sulfanylbut-3-en-2-ol is an organic compound characterized by the presence of a sulfanyl group (-SH) and a hydroxyl group (-OH) attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Sulfanylbut-3-en-2-ol can be synthesized through several methods. One common approach involves the reaction of but-3-en-2-ol with hydrogen sulfide (H₂S) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. For example, continuous flow reactors can be employed to ensure consistent product quality and higher yields. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Sulfanylbut-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: The hydroxyl group can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alkanes
Substitution: Halides, amines, thiols
Scientific Research Applications
1-Sulfanylbut-3-en-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique functional groups make it a valuable tool for studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals, including fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism by which 1-sulfanylbut-3-en-2-ol exerts its effects depends on its interaction with specific molecular targets. For example, the sulfanyl group can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. Additionally, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with other molecules.
Comparison with Similar Compounds
1-Sulfanylbut-3-en-2-ol can be compared to other similar compounds, such as:
But-3-en-2-ol: Lacks the sulfanyl group, resulting in different chemical properties and reactivity.
1-Sulfanylbutane: Lacks the double bond, leading to differences in stability and reactivity.
1-Sulfanylbut-3-yne-2-ol:
The presence of both the sulfanyl and hydroxyl groups in this compound makes it unique, providing a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
124570-49-6 |
|---|---|
Molecular Formula |
C4H8OS |
Molecular Weight |
104.17 g/mol |
IUPAC Name |
1-sulfanylbut-3-en-2-ol |
InChI |
InChI=1S/C4H8OS/c1-2-4(5)3-6/h2,4-6H,1,3H2 |
InChI Key |
HWMSONDFGJRGRN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CS)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


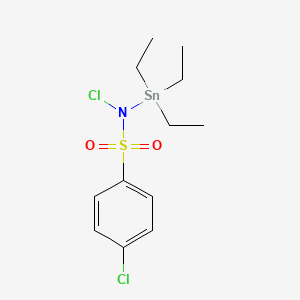
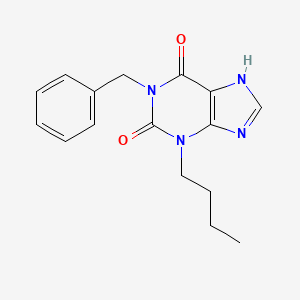
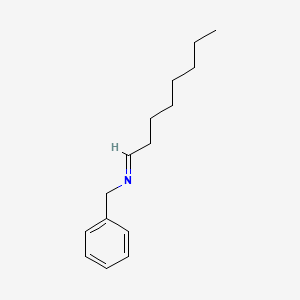
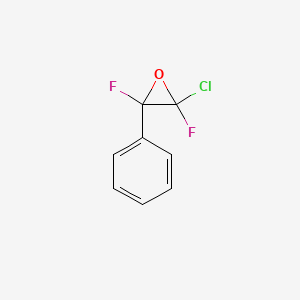


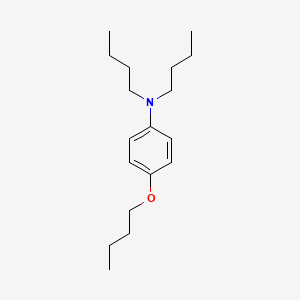
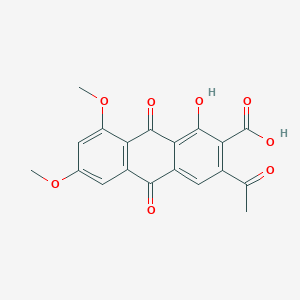
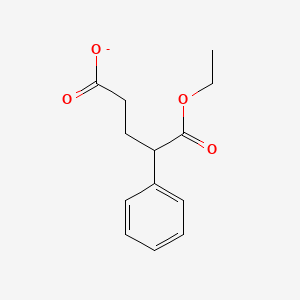

![2-{2-[(Oxan-2-yl)oxy]ethyl}propane-1,3-diol](/img/structure/B14283388.png)

